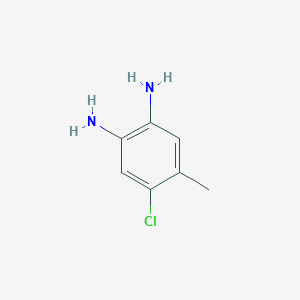

4-Chloro-5-methylbenzene-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFKXNBVTNUDSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384253 | |

| Record name | 4-chloro-5-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63155-04-4 | |

| Record name | 4-chloro-5-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4,5-diaminotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-5-methylbenzene-1,2-diamine: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 4-Chloro-5-methylbenzene-1,2-diamine (CAS No. 63155-04-4), a key intermediate in the pharmaceutical industry. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Chemical and Physical Properties

This compound, also known as 4-chloro-5-methyl-o-phenylenediamine, is a solid organic compound with the molecular formula C₇H₉ClN₂.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 156.61 g/mol | [1] |

| Melting Point | 137 °C | |

| Boiling Point | 307.0 ± 37.0 °C (Predicted) | |

| Density | 1.281 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, and Methanol. | |

| Appearance | Solid | |

| InChI | 1S/C7H9ClN2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,9-10H2,1H3 | |

| SMILES | Cc1cc(N)c(N)cc1Cl |

Synthesis of this compound

The primary and most industrially viable method for the synthesis of this compound is the reduction of its precursor, 4-chloro-5-methyl-2-nitroaniline. This transformation of a nitro group to an amino group can be achieved through various reduction methods, with catalytic hydrogenation being a common and efficient approach.

Experimental Protocol: Catalytic Hydrogenation

The following is a detailed experimental protocol for the synthesis of this compound via catalytic hydrogenation of 4-chloro-5-methyl-2-nitroaniline. This protocol is adapted from established procedures for the reduction of similar nitroaromatic compounds.[2]

Materials:

-

4-chloro-5-methyl-2-nitroaniline

-

10% Palladium on Carbon (Pd/C) catalyst

-

Methanol (or Ethanol)

-

High-purity hydrogen gas (H₂)

-

High-purity nitrogen gas (N₂)

-

Celite® or another suitable filter aid

Equipment:

-

Pressure reactor (e.g., Parr hydrogenator) equipped with a stirrer, temperature control, and gas inlet/outlet.

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Setup: In the pressure reactor, dissolve 4-chloro-5-methyl-2-nitroaniline in a suitable solvent such as methanol or ethanol. The concentration should be carefully chosen to ensure complete dissolution and efficient reaction.

-

Catalyst Addition: Under an inert atmosphere of nitrogen, carefully add the 10% Pd/C catalyst to the solution. The typical substrate-to-catalyst ratio (w/w) is around 20:1 (dry weight).[2]

-

Inerting: Seal the reactor and purge the system with high-purity nitrogen three times to ensure the complete removal of oxygen.

-

Hydrogen Purge: Following the nitrogen purge, carefully purge the reactor with hydrogen gas three times.

-

Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2-4 bar) and begin stirring. The reaction is typically carried out at a slightly elevated temperature (e.g., 40-50 °C) to increase the reaction rate.[3]

-

Monitoring: The progress of the reaction can be monitored by observing the hydrogen uptake. The reaction is considered complete when the hydrogen uptake ceases.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst. Caution: The spent catalyst can be pyrophoric and should be handled with care, preferably kept wet.

-

Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent if necessary.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-5-methylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methylbenzene-1,2-diamine is an aromatic amine that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both chloro and amino moieties on a benzene ring, makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds, including those with potential pharmaceutical applications. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of its synthesis and characterization workflows.

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems, including its reactivity, solubility, and potential for intermolecular interactions.

| Property | Value | Units | Notes |

| Molecular Formula | C₇H₉ClN₂ | - | [1][2][3] |

| Molecular Weight | 156.61 | g/mol | [1][2][3] |

| Melting Point | 137 | °C | [2] |

| Boiling Point (Predicted) | 307.0 ± 37.0 | °C | [2] |

| Density (Predicted) | 1.281 ± 0.06 | g/cm³ | [2] |

| pKa (Predicted) | 3.65 ± 0.10 | - | [2] |

| Solubility | Dichloroform, Ethyl Acetate, Methanol | - | [2] |

| Physical Form | Solid | - | [1] |

| Color | Yellow | - |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory techniques and can be adapted for specific experimental setups.

Melting Point Determination (Capillary Method)

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This method utilizes a heated block apparatus and a capillary tube to observe the melting process.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the sample is heated at a steady rate.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded.

-

Heating Rate: An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate determination.

Boiling Point Determination (Thiele Tube Method - for liquids, adapted for high-boiling solids)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For high-boiling solids like this compound, this property is often predicted or determined under reduced pressure. The Thiele tube method provides a simple way to determine the boiling point of small quantities of a liquid.

Methodology (Conceptual for a high-boiling solid):

-

Apparatus Setup: A small amount of the substance would be placed in a small test tube along with an inverted capillary tube. This assembly is attached to a thermometer and placed in a Thiele tube filled with a high-boiling liquid (e.g., silicone oil).

-

Heating: The Thiele tube is gently heated, and the temperature is monitored.

-

Observation: As the sample is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Note: Given the high predicted boiling point, experimental determination would likely require specialized equipment for high-temperature measurements or vacuum distillation.

Solubility Assessment (Qualitative)

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, ethanol, ethyl acetate, dichloromethane, hexane) are selected.

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a fixed volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated (e.g., by vortexing) at a controlled temperature (e.g., room temperature). The solubility is observed and categorized as freely soluble, soluble, sparingly soluble, or insoluble based on the extent of dissolution. The provided data indicates solubility in Dichloroform, Ethyl Acetate, and Methanol.[2]

pKa Determination (Potentiometric Titration)

Principle: The pKa is a measure of the strength of an acid in solution. For a weak base like an aromatic amine, the pKa of its conjugate acid is determined. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point.[4][5][6]

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or acetonitrile to ensure solubility.[4] The solution is made acidic by adding a known amount of a strong acid (e.g., HCl).[5]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.[5]

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the amine has been neutralized.[5][6]

Mandatory Visualizations

Synthesis Pathway of this compound

The following diagram illustrates a common synthetic route to this compound, which involves the reduction of the corresponding nitro compound.

Caption: Synthesis of this compound via reduction.

Experimental Workflow for Physicochemical Characterization

This diagram outlines the logical workflow for the comprehensive physicochemical characterization of a new batch of this compound.

Caption: Workflow for physicochemical characterization.

References

An In-depth Technical Guide to 4-Chloro-5-methylbenzene-1,2-diamine (CAS: 63155-04-4): A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methylbenzene-1,2-diamine, with the CAS number 63155-04-4, is a substituted aromatic diamine that serves as a pivotal intermediate in the synthesis of a variety of heterocyclic compounds with significant pharmacological potential. Its unique structural features make it a valuable scaffold for the development of novel therapeutic agents, particularly in the realm of oncology and anti-inflammatory research. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the application of this compound in the design and synthesis of bioactive molecules. Detailed experimental protocols, quantitative biological activity data, and diagrammatic representations of synthetic pathways and mechanisms of action are presented to facilitate its use in research and drug development.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₇H₉ClN₂ and a molecular weight of 156.61 g/mol .[1] Key physicochemical data are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 63155-04-4 | |

| Molecular Formula | C₇H₉ClN₂ | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| Melting Point | 137 °C | |

| Boiling Point | 307.0±37.0 °C (Predicted) | |

| Density | 1.281±0.06 g/cm³ (Predicted) | |

| Solubility | Dichloroform, Ethyl Acetate, Methanol | |

| InChI Key | HOFKXNBVTNUDSH-UHFFFAOYSA-N | |

| SMILES | Cc1cc(N)c(N)cc1Cl |

Synthesis of this compound

Proposed Experimental Protocol: Reduction of 4-chloro-5-methyl-2-nitroaniline

This protocol is based on standard chemical literature for the reduction of aromatic nitro compounds.

Materials:

-

4-chloro-5-methyl-2-nitroaniline

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-5-methyl-2-nitroaniline (1 equivalent), ethanol, and water.

-

To this suspension, add iron powder (e.g., 5 equivalents) and ammonium chloride (e.g., 1 equivalent).

-

Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Applications in Drug Development: Synthesis of Bioactive Heterocycles

This compound is a versatile precursor for the synthesis of various heterocyclic compounds, particularly benzimidazoles and other fused ring systems, which are known to exhibit a wide range of biological activities.

Synthesis of Substituted Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds in medicinal chemistry. The reaction of this compound with various aldehydes or carboxylic acids is a common strategy to construct the benzimidazole scaffold.

Materials:

-

This compound

-

Substituted aldehyde (R-CHO) or carboxylic acid (R-COOH)

-

Catalyst (e.g., p-toluenesulfonic acid for aldehydes, or a coupling agent for carboxylic acids)

-

Solvent (e.g., ethanol, dimethylformamide)

Procedure (with aldehyde):

-

In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aldehyde (1 equivalent) in a suitable solvent like ethanol.

-

Add a catalytic amount of an acid, such as p-toluenesulfonic acid.

-

Reflux the reaction mixture for several hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, it can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Synthesis of 1,3,4-Oxadiazole Derivatives with Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents. One such class of compounds are 1,3,4-oxadiazoles. While the diamine itself is not directly incorporated into the oxadiazole ring, it can be used to synthesize precursors which are then converted to the final bioactive compounds. For instance, it can be a starting material for more complex amines that are subsequently used in multi-step syntheses.

Quantitative Biological Data

Several studies have reported the biological activities of compounds derived from this compound. The following tables summarize some of the key quantitative data.

Anticancer Activity of 1,3,4-Oxadiazole Derivatives

A series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were evaluated for their anticancer activity against a panel of cancer cell lines. The data is presented as Percent Growth Inhibition (PGI) at a concentration of 10 µM.

| Compound ID | Substitution on Aryl Ring | Cancer Cell Line | Percent Growth Inhibition (PGI) |

| 6h | 3,4,5-trimethoxy | SNB-19 (CNS Cancer) | 65.12 |

| 6h | 3,4,5-trimethoxy | NCI-H460 (Non-Small Cell Lung Cancer) | 55.61 |

| 6h | 3,4,5-trimethoxy | SNB-75 (CNS Cancer) | 54.68 |

| 6f | 2-hydroxy | - | Promising Activity |

Data extracted from a study on the synthesis and anticancer evaluation of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues.

Anticancer Activity of Benzimidazole Derivatives

Substituted benzimidazole derivatives synthesized from precursors related to this compound have shown potent anticancer activity.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| N9 | HCT116 (Human Colorectal Carcinoma) | 5.85 |

| N18 | HCT116 (Human Colorectal Carcinoma) | 4.53 |

| 5-FU (Standard Drug) | HCT116 (Human Colorectal Carcinoma) | 9.99 |

Data from a study on 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides.[2]

Proposed Mechanism of Action and Signaling Pathways

The anticancer activity of derivatives of this compound is believed to be mediated through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell proliferation and survival.

Tubulin Polymerization Inhibition

The 1,3,4-oxadiazole derivatives, particularly compound 6h , are proposed to act as tubulin inhibitors. Molecular docking studies have shown that these compounds can bind to the colchicine binding site of tubulin, thereby disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery and development. Its utility in constructing novel molecular scaffolds with potent anticancer and anti-inflammatory properties has been demonstrated. This technical guide provides researchers and scientists with the necessary information, including synthetic protocols, quantitative biological data, and mechanistic insights, to effectively utilize this compound in their research endeavors. Further exploration of derivatives of this compound is warranted to unlock their full therapeutic potential.

References

Spectroscopic Profile of 4-Chloro-5-methylbenzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Chloro-5-methylbenzene-1,2-diamine (CAS No. 63155-04-4). The information presented herein is essential for the characterization and quality control of this important chemical intermediate used in various research and development applications, including pharmaceutical synthesis.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8 | s | 1H | Ar-H |

| ~6.3 | s | 1H | Ar-H |

| ~3.6 | br s | 4H | -NH₂ |

| ~2.2 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Ar-C (C-NH₂) |

| ~138 | Ar-C (C-NH₂) |

| ~128 | Ar-C (C-Cl) |

| ~125 | Ar-C (C-CH₃) |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~20 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H Stretch |

| 3050 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch |

| 1620 - 1580 | Strong | Aromatic C=C Stretch |

| 1520 - 1480 | Strong | N-H Bend |

| 1100 - 1000 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z Ratio | Relative Intensity (%) | Assignment |

| 156/158 | ~100 / ~33 | [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| 141/143 | Moderate | [M-CH₃]⁺ |

| 115 | Moderate | [M-CH₃-CN]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are standard procedures and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid interference from solvent protons in the ¹H NMR spectrum.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a pulse angle of 45-60 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data with a line broadening of 1-2 Hz.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Perform a background correction on the acquired spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent such as methanol or dichloromethane.

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

-

Acquisition:

-

If using GC-MS, inject the sample solution onto a suitable GC column (e.g., a non-polar column like DB-5) to separate it from any impurities.

-

Set the ion source temperature to approximately 200-250 °C.

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range of m/z 40 to 400.

-

The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

References

Solubility Profile of 4-Chloro-5-methylbenzene-1,2-diamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methylbenzene-1,2-diamine is a substituted aromatic diamine that serves as a key building block in the synthesis of various heterocyclic compounds, including pharmaceuticals and agrochemicals. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in synthesis, purification, formulation, and analytical method development. This technical guide provides a comprehensive overview of the known solubility of this compound, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₉ClN₂ |

| Molecular Weight | 156.61 g/mol |

| Melting Point | 137 °C |

| Boiling Point | 307.0 ± 37.0 °C (Predicted) |

| Appearance | Solid |

Solubility Data

The solubility of a compound is a critical parameter that dictates its behavior in various chemical processes. The following table summarizes the available quantitative and qualitative solubility data for this compound.

Table 2: Solubility of this compound

| Solvent | Quantitative Solubility | Temperature (°C) | Qualitative Solubility |

| Water | 0.89 g/L[1] | 25 | Slightly soluble |

| Dichloromethane | Data not available | - | Soluble[2][3] |

| Ethyl Acetate | Data not available | - | Soluble[2][3] |

| Methanol | Data not available | - | Soluble[2][3] |

Discussion of Solubility in Organic Solvents

The principle of "like dissolves like" is a cornerstone of solubility prediction. The presence of two amine groups introduces polarity and the capacity for hydrogen bonding, while the chlorinated and methylated benzene ring contributes to its nonpolar character.

-

Dichloromethane (CH₂Cl₂) : As a polar aprotic solvent, dichloromethane is expected to be a good solvent for this compound. It can engage in dipole-dipole interactions with the polar amine groups and the chloro-substituent, while its organic nature allows for favorable interactions with the benzene ring.

-

Ethyl Acetate (CH₃COOCH₂CH₃) : This moderately polar solvent possesses both a polar ester group and nonpolar ethyl and methyl groups. It is anticipated to effectively solvate the target compound by interacting with both its polar and nonpolar regions. Studies on structurally similar compounds, such as other phenylenediamines, have shown good solubility in ethyl acetate.

-

Methanol (CH₃OH) : As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor. This allows for strong hydrogen bonding interactions with the amine groups of this compound, suggesting good solubility. Research on the solubility of o-phenylenediamine has demonstrated high solubility in methanol.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The following isothermal equilibrium method is recommended.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or incubator

-

Vials with airtight seals

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

Analyze the diluted solution using a pre-validated analytical method to determine the concentration of this compound.

-

A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Experimental Workflow

The logical progression of the experimental protocol for determining the solubility of this compound is visualized in the following workflow diagram.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a summary of the currently available solubility information for this compound in organic solvents. While a single quantitative data point in water is available, further experimental determination is necessary to establish precise solubility values in key organic solvents such as dichloromethane, ethyl acetate, and methanol. The provided experimental protocol and workflow offer a robust framework for researchers to generate this critical data, thereby facilitating the optimized use of this important chemical intermediate in research and development.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Chloro-5-methylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformation of 4-Chloro-5-methylbenzene-1,2-diamine, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental crystallographic data for this specific molecule, this guide combines theoretical data from computational models with established knowledge of analogous structures to present a robust analysis.

Molecular Structure

This compound possesses a benzene ring substituted with two adjacent amino groups, a chlorine atom, and a methyl group. The arrangement of these substituents dictates the molecule's electronic properties and steric profile, which are crucial for its reactivity and potential biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 63155-04-4 | [1][2] |

| Molecular Formula | C₇H₉ClN₂ | [1][2] |

| Molecular Weight | 156.61 g/mol | [1][2] |

| Melting Point | 137 °C | |

| Boiling Point (Predicted) | 307.0 ± 37.0 °C | |

| Density (Predicted) | 1.281 ± 0.06 g/cm³ | |

| InChI | 1S/C7H9ClN2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,9-10H2,1H3 | [3] |

| SMILES | Cc1cc(N)c(N)cc1Cl | [3] |

Computed Structural Parameters

In the absence of experimental crystallographic data, the following table summarizes the computed geometric parameters for the optimized 3D conformation of this compound, as obtained from the PubChem database. These values are derived from computational chemistry calculations and provide a theoretical model of the molecule's structure.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Lengths (Å) | |||||

| C1 | C2 | 1.408 | |||

| C2 | C3 | 1.391 | |||

| C3 | C4 | 1.401 | |||

| C4 | C5 | 1.402 | |||

| C5 | C6 | 1.396 | |||

| C6 | C1 | 1.405 | |||

| C1 | N1 | 1.405 | |||

| C2 | N2 | 1.406 | |||

| C4 | Cl1 | 1.751 | |||

| C5 | C7 | 1.511 | |||

| Bond Angles (°) | |||||

| C6 | C1 | C2 | 119.5 | ||

| C1 | C2 | C3 | 120.4 | ||

| C2 | C3 | C4 | 120.7 | ||

| C3 | C4 | C5 | 119.4 | ||

| C4 | C5 | C6 | 120.8 | ||

| C5 | C6 | C1 | 119.1 | ||

| C6 | C1 | N1 | 120.3 | ||

| C2 | C1 | N1 | 120.2 | ||

| C1 | C2 | N2 | 120.1 | ||

| C3 | C2 | N2 | 119.5 | ||

| C3 | C4 | Cl1 | 119.2 | ||

| C5 | C4 | Cl1 | 121.4 | ||

| C4 | C5 | C7 | 120.7 | ||

| C6 | C5 | C7 | 118.5 | ||

| Dihedral Angles (°) | |||||

| C6 | C1 | C2 | C3 | -0.1 | |

| C1 | C2 | C3 | C4 | -0.1 | |

| C2 | C3 | C4 | C5 | 0.2 | |

| C3 | C4 | C5 | C6 | -0.2 | |

| C4 | C5 | C6 | C1 | 0.0 | |

| C5 | C6 | C1 | C2 | 0.1 | |

| N1 | C1 | C2 | N2 | -1.1 | |

| Cl1 | C4 | C5 | C7 | -0.5 |

Note: The atom numbering corresponds to the IUPAC nomenclature for this compound. These values are for a single, optimized conformation and do not account for dynamic molecular motions.

Molecular Conformation

The conformation of this compound is primarily determined by the orientation of the amino and methyl groups relative to the benzene ring. The dihedral angles presented in the table above suggest a largely planar arrangement of the benzene ring. The amino groups are predicted to have a slight pyramidalization, which is typical for aniline derivatives.

Intramolecular hydrogen bonding between the two adjacent amino groups is a potential conformational factor. This interaction could influence the orientation of the N-H bonds and the overall planarity of the diamine system. The presence of the bulky chlorine atom and the methyl group will also create steric hindrance that influences the preferred rotational conformations of the amino groups.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of aromatic diamines is the reduction of the corresponding dinitro compound. For this compound, the precursor would be 4-chloro-5-methyl-1,2-dinitrobenzene.

Reaction Scheme:

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Chloro-5-methylbenzene-1,2-diamine

Disclaimer: Publicly available experimental data on the specific thermal stability and decomposition pathways of 4-Chloro-5-methylbenzene-1,2-diamine is limited. This guide provides available data, general experimental protocols, and a proposed decomposition pathway based on the chemistry of related compounds. The information herein should serve as a reference and a starting point for further experimental investigation.

Introduction

This compound is an aromatic amine used as an intermediate in organic synthesis. For researchers, scientists, and drug development professionals, understanding the thermal stability and decomposition profile of such a compound is critical for ensuring safe handling, predicting shelf-life, and controlling reaction conditions. This technical guide summarizes the known physical properties, provides generalized experimental protocols for thermal analysis, and proposes a potential decomposition pathway for this compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₇H₉ClN₂ |

| Molecular Weight | 156.61 g/mol |

| CAS Number | 63155-04-4 |

| Melting Point | 137 °C |

| Boiling Point | 307.0 ± 37.0 °C (Predicted) |

| Appearance | Solid |

| Storage Temperature | Room temperature, inert atmosphere |

Note: The boiling point is a predicted value and should be confirmed experimentally.

Thermal Behavior of a Related Isomer

| Compound | Decomposition Onset | Notes |

| 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride | ~263 °C | The hydrochloride salt exhibits a melting point with decomposition, suggesting thermal instability at this temperature. The decomposition likely involves dehydrochlorination and other degradation pathways. |

Experimental Protocols for Thermal Analysis

For researchers planning to investigate the thermal properties of this compound, the following generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be adapted.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is used to determine the thermal stability and composition of a material.

Objective: To determine the onset temperature of decomposition and to quantify mass loss during thermal degradation.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., alumina or platinum).

-

Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5 minutes.

-

Ramp the temperature from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined by the intersection of the baseline tangent with the tangent of the mass loss curve.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion, and to observe any exothermic or endothermic decomposition events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 200 °C).

-

Optionally, include a cooling and second heating cycle to observe recrystallization and other thermal events.

-

-

Data Analysis: Plot the heat flow versus temperature. The melting point is determined from the onset or peak of the endothermic melting transition. The area under the peak corresponds to the enthalpy of fusion.

Proposed Thermal Decomposition Pathway

In the absence of specific experimental data, a logical decomposition pathway for this compound can be proposed based on the known chemistry of chlorinated aromatic amines. When heated, such compounds are likely to undergo a series of reactions leading to the formation of more stable, and potentially volatile, products.

The primary decomposition steps are hypothesized to be:

-

Initial Degradation: At elevated temperatures, the weaker bonds in the molecule are likely to break. The C-Cl and C-N bonds are susceptible to cleavage.

-

Elimination of HCl: A common decomposition route for chlorinated organic compounds is the elimination of hydrogen chloride (HCl). This could occur through intramolecular or intermolecular reactions.

-

Polymerization/Condensation: The reactive intermediates formed after initial bond cleavage can undergo condensation or polymerization reactions, leading to the formation of larger, more complex structures, and potentially char.

-

Fragmentation: At higher temperatures, the aromatic ring itself can fragment, leading to the formation of smaller volatile molecules, including nitrogen oxides (NOx) and various hydrocarbon fragments.

Safety Considerations

The thermal decomposition of halogenated and nitrogen-containing organic compounds can produce toxic and corrosive gases. When heated to decomposition, this compound may emit toxic fumes of hydrogen chloride and nitrogen oxides. Therefore, all thermal analyses should be conducted in a well-ventilated area, preferably within a fume hood, and appropriate personal protective equipment should be worn.

Conclusion

While specific experimental data on the thermal stability of this compound is scarce, this guide provides a framework for its investigation. The provided physicochemical data, along with generalized experimental protocols for TGA and DSC, offer a starting point for researchers. The proposed decomposition pathway, based on the known behavior of similar chemical structures, highlights the potential for the release of hazardous byproducts such as HCl and NOx upon heating. Further experimental work is necessary to fully characterize the thermal profile of this compound.

Safety and Handling of 4-Chloro-5-methylbenzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 4-Chloro-5-methylbenzene-1,2-diamine (CAS No: 63155-04-4). The information presented herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely. Due to the limited availability of specific toxicological data for this compound, this guide also draws upon information from structurally related aromatic diamines to provide a thorough assessment of potential hazards.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The table below summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₉ClN₂ | [1][2][3] |

| Molecular Weight | 156.61 g/mol | [1][2][3] |

| Appearance | Solid | [2] |

| Melting Point | 137 °C | [1] |

| Boiling Point (Predicted) | 307.0 ± 37.0 °C | [1] |

| Density (Predicted) | 1.281 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol. | [1] |

| Storage Temperature | Room temperature, in an inert atmosphere and dark place. | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Eye Irritation Category 2 | GHS07 | Warning | H319: Causes serious eye irritation. |

Data sourced from multiple suppliers and safety data sheets.[2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure.

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and dark place.

-

Store away from incompatible materials such as strong oxidizing agents.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |

Accidental Release Measures

A clear and practiced emergency response plan is essential for managing accidental spills. The following workflow outlines the general procedure for a small-scale spill.

Caption: Workflow for handling a small chemical spill.

Disposal Considerations

Waste containing this compound must be treated as hazardous waste.

-

Waste Segregation: Do not mix with non-hazardous waste.[6]

-

Containerization: Collect waste in a designated, properly labeled, and sealed container.[6]

-

Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.[7]

Toxicological Information

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not provided in this safety guide. Researchers should develop their own standard operating procedures (SOPs) that incorporate the safety and handling precautions outlined in this document. These SOPs should be reviewed and approved by the institution's environmental health and safety department.

Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional safety protocols or regulatory requirements. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical.

References

- 1. This compound CAS#: 63155-04-4 [m.chemicalbook.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 001chemical.com [001chemical.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. international.skcinc.com [international.skcinc.com]

An In-Depth Technical Guide to the Material Safety of 4-Chloro-5-methylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 4-Chloro-5-methylbenzene-1,2-diamine (CAS No. 63155-04-4). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation and safety protocols.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These characteristics are crucial for handling, storage, and experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉ClN₂ | [1][2] |

| Molecular Weight | 156.61 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 137 °C | [1] |

| Boiling Point | 307.0 ± 37.0 °C (Predicted) | [1] |

| Density | 1.281 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Dichloroform, Ethyl Acetate, Methanol | [1] |

| InChI Key | HOFKXNBVTNUDSH-UHFFFAOYSA-N | [3] |

| SMILES String | Cc1cc(N)c(N)cc1Cl | [3] |

Hazard Identification and GHS Classification

Understanding the hazards associated with this compound is paramount for ensuring laboratory safety. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

| Hazard Classification | Code | Description | Pictogram | Signal Word |

| Eye Irritation | H319 | Causes serious eye irritation | GHS07 | Warning |

| Precautionary Statements | Code | Description | ||

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||

| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: The GHS classification is based on available data from suppliers. A comprehensive toxicological evaluation may be required for specific applications.

Toxicological Information

Detailed toxicological studies specifically for this compound are limited in publicly accessible literature. However, data on the closely related compound, 4-Chloro-1,2-phenylenediamine, indicates potential health risks. Studies have shown that 4-Chloro-1,2-phenylenediamine exhibits mutagenic and carcinogenic effects in various in vitro and in vivo models.[4] It has also been shown to induce structural perturbation and genotoxic aggregation in human serum albumin (HSA).[4] Given the structural similarity, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar toxicological properties.

Experimental Protocols and Handling

While specific experimental protocols for this compound are not widely published, general laboratory safety practices for handling aromatic diamines should be strictly followed.

Personal Protective Equipment (PPE)

The following diagram illustrates the necessary personal protective equipment when handling this compound.

Storage and Incompatibilities

Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.

-

Storage Conditions : Keep in a dark place, under an inert atmosphere, at room temperature.[1] The container should be kept tightly closed in a dry, cool, and well-ventilated place.

-

Incompatible Materials : Avoid contact with strong oxidizing agents.

Spill and Disposal Procedures

In the event of a spill, appropriate cleanup procedures must be followed to minimize exposure and environmental contamination.

Waste disposal must be conducted in accordance with local, state, and federal regulations. Dispose of contents and container to an approved waste disposal plant.

Synthesis and Reactivity

The logical relationship for its use in synthesis can be visualized as follows:

Conclusion

This technical guide consolidates the available material safety data for this compound. While comprehensive toxicological and experimental data is not abundant, the information presented provides a strong foundation for its safe handling, storage, and use in a research and development setting. Professionals are encouraged to consult additional resources and perform thorough risk assessments before initiating any work with this compound.

References

- 1. This compound CAS#: 63155-04-4 [m.chemicalbook.com]

- 2. 001chemical.com [001chemical.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Frontiers | 4-Chloro-1,2-phenylenediamine induced structural perturbation and genotoxic aggregation in human serum albumin [frontiersin.org]

- 5. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

A Comprehensive Review of 4-Chloro-5-methylbenzene-1,2-diamine in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methylbenzene-1,2-diamine, a substituted ortho-phenylenediamine, is a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds. Its unique substitution pattern, featuring a chlorine atom and a methyl group on the benzene ring, offers opportunities for fine-tuning the electronic and steric properties of the resulting molecules. This technical guide provides a comprehensive review of the synthesis, key reactions, and potential applications of this compound, with a focus on its role in the development of biologically active compounds. All quantitative data is summarized in structured tables, and detailed experimental protocols for key reactions are provided. Furthermore, logical relationships and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the subject matter.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference |

| CAS Number | 63155-04-4 | [1] |

| Molecular Formula | C₇H₉ClN₂ | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| Melting Point | 137 °C | |

| Appearance | Solid | |

| Solubility | Soluble in Dichloroform, Ethyl Acetate, Methanol. |

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process starting from 3-chloroaniline. The first step is the nitration of an N-acylated intermediate, followed by the reduction of the nitro group to afford the desired diamine.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-5-methyl-2-nitroaniline

A common precursor for the target diamine is 4-chloro-5-methyl-2-nitroaniline. Its synthesis typically starts with the acylation of 3-chloroaniline to protect the amino group and direct the subsequent nitration.

-

Materials: 3-chloroaniline, Acetic anhydride, Nitric acid, Sulfuric acid, Ethanol.

-

Procedure:

-

To a solution of 3-chloroaniline in acetic acid, add acetic anhydride dropwise with stirring.

-

Heat the mixture to ensure complete acetylation to form N-(3-chlorophenyl)acetamide.

-

Cool the reaction mixture in an ice bath and slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter the solid, wash with cold water until the washings are neutral, and then recrystallize from ethanol to obtain 4-chloro-5-methyl-2-nitroaniline.

-

Step 2: Synthesis of this compound

The reduction of the nitro group in 4-chloro-5-methyl-2-nitroaniline yields the final product. A standard method for this transformation is the use of a metal in acidic medium.

-

Materials: 4-chloro-5-methyl-2-nitroaniline, Iron powder, Hydrochloric acid, Ethanol, Sodium hydroxide.

-

Procedure:

-

In a round-bottom flask, suspend 4-chloro-5-methyl-2-nitroaniline in a mixture of ethanol and water.

-

Add iron powder to the suspension, followed by the slow addition of concentrated hydrochloric acid with vigorous stirring.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and neutralize with a solution of sodium hydroxide.

-

Filter the reaction mixture through a pad of celite to remove the iron salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Extract the residue with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield this compound. The crude product can be further purified by column chromatography or recrystallization.[2]

-

Reactions of this compound: Synthesis of Quinoxaline Derivatives

A primary application of this compound is in the synthesis of quinoxaline derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The synthesis is typically achieved through the condensation reaction of an ortho-diamine with a 1,2-dicarbonyl compound.

Experimental Protocol: Synthesis of 6-chloro-7-methyl-2,3-diphenylquinoxaline

-

Materials: this compound, Benzil, Ethanol, Acetic acid.

-

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add an equimolar amount of benzil to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-4 hours.

-

Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Filter the solid product, wash with cold ethanol, and dry to obtain 6-chloro-7-methyl-2,3-diphenylquinoxaline.

-

Biological Activity of Quinoxaline Derivatives

Quinoxaline derivatives synthesized from substituted ortho-phenylenediamines have been extensively studied for their pharmacological properties. While specific studies on derivatives from this compound are limited, the broader class of quinoxalines exhibits significant antimicrobial activity. The data below is representative of the antimicrobial potential of quinoxaline derivatives against various pathogens.

Table 1: Representative Antimicrobial Activity of Quinoxaline Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Quinoxaline-based hybrids | S. pneumoniae ATCC 49619 | ≤ 0.008 | [3] |

| Indolizinoquinoline-diones | E. coli ATCC25922 | 2 | [3] |

| Indolizinoquinoline-diones | S. pyrogens ATCC19615 | 2 | [3] |

| Quinolidene-rhodanine conjugates | M. tuberculosis H37Ra (active) | 1.9 - 6.9 | [3] |

| Quinolidene-rhodanine conjugates | M. tuberculosis H37Ra (dormant) | 2.2 - 10 | [3] |

| General Quinoxaline Derivative | Methicillin-Resistant S. aureus (MRSA) | 4 | [4] |

MIC: Minimum Inhibitory Concentration

Conclusion

This compound serves as a valuable intermediate in the synthesis of heterocyclic compounds, most notably quinoxaline derivatives. The synthetic route to this diamine is accessible through the nitration and subsequent reduction of a protected 3-chloroaniline derivative. The resulting quinoxalines are a promising class of compounds with demonstrated potent antimicrobial activities. Further research focusing on the synthesis and biological evaluation of a wider range of quinoxaline derivatives derived from this compound could lead to the discovery of novel therapeutic agents. The detailed protocols and structured data presented in this guide are intended to facilitate such research endeavors in the fields of medicinal chemistry and drug development.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes to 4-Chloro-5-methylbenzene-1,2-diamine: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed synthetic routes and experimental protocols for the preparation of 4-Chloro-5-methylbenzene-1,2-diamine, a valuable building block in medicinal chemistry and materials science. The primary synthetic strategy involves the reduction of the readily available precursor, 4-chloro-5-methyl-2-nitroaniline. This document outlines two common and effective reduction methods: catalytic hydrogenation and metal-acid reduction.

Synthetic Pathway Overview

The synthesis of this compound is a two-step process starting from 4-chloro-2-methylaniline. The first step involves the nitration of the starting material to yield 4-chloro-5-methyl-2-nitroaniline. The subsequent and final step is the reduction of the nitro group to an amine, affording the target compound.

Caption: General synthetic workflow for this compound.

Experimental Protocols

Two reliable methods for the reduction of 4-chloro-5-methyl-2-nitroaniline are presented below. These protocols are based on established procedures for the reduction of similar substituted nitroanilines and are expected to provide good to excellent yields of the desired product.

Method 1: Catalytic Hydrogenation using Palladium on Carbon

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. This protocol utilizes palladium on carbon (Pd/C) as the catalyst and hydrazine hydrate as the hydrogen source.

Materials:

-

4-chloro-5-methyl-2-nitroaniline

-

10% Palladium on Carbon (Pd/C)

-

Hydrazine hydrate (80% solution in water)

-

Methanol

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-5-methyl-2-nitroaniline (1.0 eq) in methanol (15-20 mL per gram of substrate).

-

Carefully add 10% Pd/C (5-10 mol%). Caution: Palladium on carbon can be pyrophoric when dry; handle as a slurry or under an inert atmosphere.

-

Heat the mixture to a gentle reflux (approximately 65-70°C).

-

To the refluxing suspension, add hydrazine hydrate (3-5 eq) dropwise over 15-20 minutes. An exothermic reaction with gas evolution will be observed.

-

After the addition is complete, continue to reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Cool the reaction mixture to room temperature and filter it through a pad of diatomaceous earth to remove the catalyst.

-

Wash the filter cake with methanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Method 2: Metal-Acid Reduction using Iron Powder

Reduction with iron powder in an acidic medium is a classic and cost-effective method for the synthesis of anilines from nitroarenes.

Materials:

-

4-chloro-5-methyl-2-nitroaniline

-

Iron powder (<325 mesh)

-

Glacial Acetic Acid or Hydrochloric Acid

-

Ethanol

-

Water

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

Procedure:

-

To a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add 4-chloro-5-methyl-2-nitroaniline (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (3-5 eq).

-

With vigorous stirring, add glacial acetic acid (1-2 eq) or concentrated hydrochloric acid (catalytic amount) portion-wise.

-

Heat the reaction mixture to 70-90°C and maintain this temperature for 2-6 hours.

-

Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.

-

Filter the hot reaction mixture through diatomaceous earth to remove the iron salts.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocols and literature data for analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Metal-Acid Reduction |

| Starting Material | 4-chloro-5-methyl-2-nitroaniline | 4-chloro-5-methyl-2-nitroaniline |

| Key Reagents | 10% Pd/C, Hydrazine Hydrate | Iron Powder, Acetic Acid/HCl |

| Solvent | Methanol | Ethanol/Water |

| Reaction Temperature | 65-70°C | 70-90°C |

| Reaction Time | 1-2 hours | 2-6 hours |

| Typical Yield | >90% | 85-95% |

| Purity (after purification) | >98% | >98% |

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting material, intermediate, and the final product, highlighting the key transformation.

Caption: Key transformations in the synthesis of this compound.

Conclusion

The synthetic routes outlined in this application note provide reliable and efficient methods for the preparation of this compound. Both catalytic hydrogenation and metal-acid reduction are viable options, with the choice of method depending on the available resources, scale of the reaction, and safety considerations. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug discovery.

Purification of 4-Chloro-5-methylbenzene-1,2-diamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 4-Chloro-5-methylbenzene-1,2-diamine, a key intermediate in various synthetic applications, including pharmaceutical development. The protocols outlined below are designed to yield high-purity material suitable for downstream applications where impurity profiles are critical.

Introduction

This compound is a substituted aromatic diamine. Like many diamines, it is susceptible to oxidation and may contain colored impurities and side-products from its synthesis. The purification methods detailed herein aim to remove these impurities, resulting in a product with high purity. The choice of purification method will depend on the nature and quantity of the impurities, as well as the scale of the purification. The most common and effective methods for purifying this class of compounds are recrystallization and column chromatography.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected outcomes for the described purification protocols. The data presented are representative and may vary depending on the initial purity of the crude material and adherence to the protocol.

| Purification Method | Key Parameters | Typical Yield (%) | Purity (by HPLC, %) | Advantages | Disadvantages |

| Recrystallization | Solvent System: Ethanol/Water with Activated Charcoal | 75-90 | >99.0 | Scalable, cost-effective, good for removing colored impurities and those with different solubility profiles. | May not be effective for impurities with similar solubility to the product. Potential for lower yield if conditions are not optimized. |

| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate Gradient | 60-80 | >99.5 | Excellent for separating impurities with different polarities, including isomeric impurities. Provides very high purity. | Less scalable, more time-consuming, and requires larger volumes of solvent compared to recrystallization. |

Experimental Protocols

Safety Precautions: Standard laboratory safety practices should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. All manipulations should be performed within a certified chemical fume hood to ensure adequate ventilation. Aromatic amines can be toxic and should be handled with care.

Protocol 1: Recrystallization from Ethanol/Water

This method is effective for removing colored impurities and by-products with significantly different solubility in the chosen solvent system. The use of activated charcoal helps to adsorb high molecular weight colored impurities, while the addition of a reducing agent like sodium hydrosulfite can prevent oxidation of the diamine during the heating process.

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized Water

-

Activated Charcoal (decolorizing carbon)

-

Sodium Hydrosulfite (optional, to prevent oxidation)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with stirrer

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 10.0 g of crude this compound. Add approximately 50 mL of 95% ethanol.

-

Heating: Gently heat the mixture on a hotplate with stirring. Continue to add small portions of ethanol until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve full dissolution.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 0.1-0.2 g) and a pinch of sodium hydrosulfite.

-

Hot Filtration: Reheat the solution to boiling for 5-10 minutes. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal and any insoluble impurities. Pre-heating the funnel and flask prevents premature crystallization.

-

Crystallization: To the hot, clear filtrate, add hot deionized water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy. This indicates the saturation point. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Cover the flask and allow the solution to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.

-

Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture (in the same ratio as the final crystallization solvent) to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (m.p. 137 °C) until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

Column chromatography is a highly effective method for separating this compound from impurities with different polarities, including closely related isomers that may be difficult to remove by recrystallization.

Materials:

-

Crude this compound

-

Silica Gel (60 Å, 230-400 mesh)

-

Hexane (or Heptane)

-

Ethyl Acetate

-

Dichloromethane (for sample loading)

-

Chromatography column

-

Compressed air or nitrogen source (for flash chromatography)

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Column Packing:

-

Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in hexane. Pour the slurry into the column, tapping the sides gently to ensure even packing.

-

Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry. .

-

-

Sample Preparation and Loading:

-

Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of dichloromethane.

-

In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry-loading method.

-

Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer.

-

Add a thin protective layer of sand on top of the sample layer.

-

-

Elution:

-

Carefully add the initial eluent (e.g., 100% hexane) to the column.

-

Begin eluting the column, collecting fractions in test tubes or flasks. Apply gentle pressure (flash chromatography) to achieve a steady flow rate.

-

Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (e.g., start with 100% Hexane, then move to 9:1, 8:2, 7:3 Hexane:Ethyl Acetate, etc.). The optimal gradient will depend on the specific impurities.

-

-

Fraction Analysis:

-